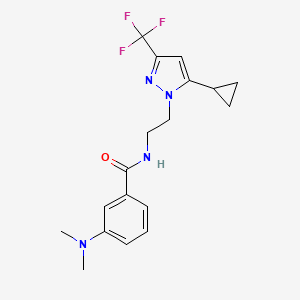

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a benzamide derivative featuring a pyrazole ring substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 3. The pyrazole moiety is linked via an ethyl chain to a benzamide core, which is further functionalized with a dimethylamino group at the meta position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent may contribute to steric effects that influence binding specificity .

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O/c1-24(2)14-5-3-4-13(10-14)17(26)22-8-9-25-15(12-6-7-12)11-16(23-25)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKCKLMOIOZVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. Subsequent steps include the formation of the ethyl linkage and the attachment of the dimethylamino benzamide moiety. Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the dimethylamino group.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

Substitution: Various substitution reactions can occur, especially on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Properties

In recent studies, compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide have shown promising anticancer activity. For instance, molecular docking studies indicate that such compounds can act as inhibitors of specific enzymes involved in tumor growth, such as 5-lipoxygenase (5-LOX), which plays a role in inflammation and cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives containing the pyrazole moiety exhibit significant inhibition of inflammatory pathways, making them candidates for further development as anti-inflammatory agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of related compounds. Studies have demonstrated that certain pyrazole derivatives exhibit antifungal and antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating infections .

Synthesis and Structure Elucidation

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:

- Antioxidant Activity : A study synthesized a series of pyrazole-pyridine hybrids that demonstrated significant antioxidant activity through DPPH radical scavenging assays, indicating their potential in preventing oxidative stress-related diseases .

- Molecular Modeling : In silico studies using molecular docking have been conducted to predict the binding affinity of these compounds to various biological targets, providing insights into their mechanism of action .

- Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) properties to evaluate their suitability as drug candidates .

Mechanism of Action

The mechanism by which “N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its pyrazole substituents and benzamide core . Key comparisons include:

- The cyclopropyl group also introduces steric hindrance, which may improve target selectivity compared to bulkier substituents .

- Benzamide vs. Quinazoline Cores: Quinazoline derivatives () often target kinase domains due to their planar aromatic structure, whereas the benzamide core in the target compound may favor interactions with non-kinase targets, such as G-protein-coupled receptors .

Physicochemical Properties

- The dimethylamino group in the target’s benzamide likely improves aqueous solubility compared to non-polar analogs (e.g., ’s trimethylacetamide), which could enhance bioavailability .

Research Findings and Implications

While direct biological data for the target compound are absent in the provided evidence, structural analogs offer insights:

- Quinazoline derivatives () with similar trifluoromethyl and cyclopropyl groups exhibit anticancer activity, suggesting the target may share mechanistic pathways, such as kinase inhibition .

- Atropisomeric acetamides () demonstrate the importance of stereochemistry in activity, implying that the target’s ethyl linkage could be optimized for conformational stability .

- N,O-bidentate directing groups () are absent in the target but highlight the versatility of benzamide scaffolds in diverse applications, from catalysis to therapeutics .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

The molecular structure of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide can be described as follows:

- Molecular Formula : C16H20F3N5O

- Molecular Weight : 373.36 g/mol

- LogP : 3.5862

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

- Polar Surface Area : 37.92 Ų

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole compounds effectively inhibited the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

A specific case study evaluated the antimicrobial activity of several pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that compounds with similar structural features to our target compound displayed Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating potent antibacterial activity.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 8 | 16 |

| Compound B | 4 | 8 |

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide | TBD | TBD |

Kinase Inhibition

Another area of interest is the potential of this compound as a kinase inhibitor. Kinase inhibitors are critical in cancer therapy due to their role in regulating cell proliferation and survival. Research has shown that similar benzamide derivatives can inhibit various kinases involved in cancer progression .

Case Study: Kinase Activity

A comparative analysis of several benzamide derivatives revealed that compounds with structural similarities to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide exhibited significant inhibition of RET kinase, which is implicated in several types of cancer.

| Compound | IC50 (nM) against RET Kinase |

|---|---|

| Compound A | 25 |

| Compound B | 15 |

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-(dimethylamino)benzamide | TBD |

Q & A

Q. What synthetic routes are commonly employed for pyrazole-containing benzamide derivatives, and how can yields be optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.